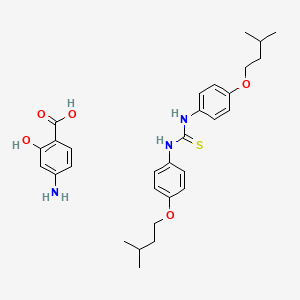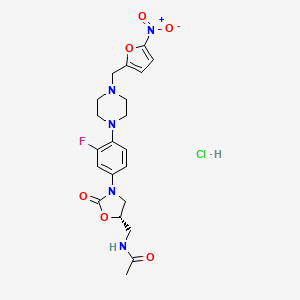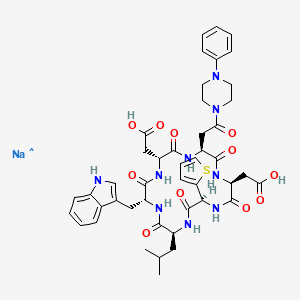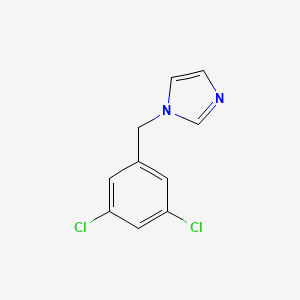![molecular formula C17H31N3O5 B10837643 (2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837643.png)
(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BB-1433, also known as 4-[(prop-2-yn-1-yl)oxy]benzaldehyde, is an organic compound with the molecular formula C10H8O2. It is a benzaldehyde derivative with a propynyl group attached to the oxygen atom of the benzene ring. This compound is primarily used as a building block in organic synthesis and has applications in various fields of chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: BB-1433 can be synthesized through the reaction of 4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of BB-1433 follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: BB-1433 undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-[(prop-2-yn-1-yl)oxy]benzoic acid.
Reduction: 4-[(prop-2-yn-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
BB-1433 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the synthesis of heterocyclic compounds and polymers.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Wirkmechanismus
The mechanism of action of BB-1433 involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propynyl group can participate in click chemistry reactions, facilitating the formation of complex molecular architectures. These interactions can modulate biological pathways and lead to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzaldehyde: Lacks the propynyl group, making it less versatile in synthetic applications.
4-[(prop-2-yn-1-yl)oxy]benzoic acid: An oxidized form of BB-1433 with different chemical properties.
4-[(prop-2-yn-1-yl)oxy]benzyl alcohol: A reduced form of BB-1433 with distinct reactivity.
Uniqueness: BB-1433 is unique due to the presence of both an aldehyde group and a propynyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Eigenschaften
Molekularformel |
C17H31N3O5 |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide |
InChI |
InChI=1S/C17H31N3O5/c1-10(2)13(14(21)17(24)20-25)16(23)19-12(15(22)18-3)9-11-7-5-4-6-8-11/h10-14,21,25H,4-9H2,1-3H3,(H,18,22)(H,19,23)(H,20,24)/t12-,13+,14-/m0/s1 |
InChI-Schlüssel |
OOYLWSYMDSXZMO-MJBXVCDLSA-N |
Isomerische SMILES |
CC(C)[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](CC1CCCCC1)C(=O)NC |
Kanonische SMILES |
CC(C)C(C(C(=O)NO)O)C(=O)NC(CC1CCCCC1)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(2-Phenylamino-ethylamino)-methyl]-chromen-2-one](/img/structure/B10837561.png)


![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{[(4-methylphenyl)methyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10837570.png)
![3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide](/img/structure/B10837578.png)


![5-[[Methyl(2-phenylethyl)amino]methyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B10837600.png)
![N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B10837614.png)
![1-(6-aminopyridin-3-yl)-2-[(1S,2R,4R)-2-bicyclo[2.2.1]heptanyl]-3-cyanoguanidine;hydrochloride](/img/structure/B10837619.png)
![(1S,2R,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B10837626.png)
![6-fluoro-8-(4-methylpiperazin-1-yl)-4-oxo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]chromene-2-carboxamide](/img/structure/B10837641.png)
![(2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837660.png)

